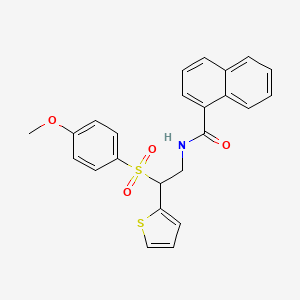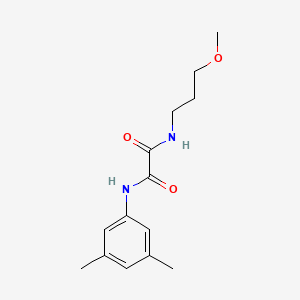![molecular formula C7H4BrN3 B2696715 5-Bromopyrido[4,3-d]pyrimidine CAS No. 2138233-50-6](/img/structure/B2696715.png)
5-Bromopyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a bromine atom attached at the 5-position of the pyridine ring.
Wirkmechanismus
Target of Action
It’s known that pyrido[2,3-d]pyrimidine derivatives demonstrate antitumor, antibacterial, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
It’s known that pyrido[2,3-d]pyrimidine derivatives can influence various biological pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that pyrido[2,3-d]pyrimidine derivatives can have antitumor, antibacterial, anti-inflammatory, and antimicrobial effects .
Biochemische Analyse
Cellular Effects
Pyrimidines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at a storage temperature of 4 degrees Celsius .
Metabolic Pathways
5-Bromopyrido[4,3-d]pyrimidine is likely involved in pyrimidine metabolism, a crucial biochemical pathway in cells. Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .
Transport and Distribution
Pyrimidines are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Many pyrimidines are known to be localized in specific compartments or organelles within the cell, often directed by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-5-bromonicotinic acid, which undergoes esterification, bromination, and cyclization to form the desired compound . The reaction conditions often involve the use of formic acid, triethyl orthoformate, or formamide as reagents .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromopyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols are commonly used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines and fused heterocyclic compounds, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Similar in structure but with the bromine atom at a different position.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyridopyrimidine core but have different substituents, leading to varied biological activities.
Uniqueness
5-Bromopyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position makes it a versatile intermediate for further chemical modifications .
Eigenschaften
IUPAC Name |
5-bromopyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGWSAXCMREUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)
![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2696636.png)
![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)










